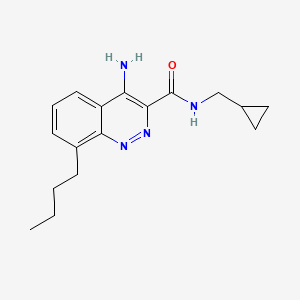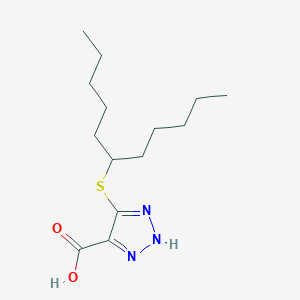
N-Sulfoglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sulfoglucosamine: is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is an important component in the biosynthesis of glycosaminoglycans, such as heparan sulfate and heparin, which play critical roles in various biological processes, including cell growth, differentiation, and anticoagulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.
N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions due to the presence of hydroxyl and amino groups.
Common Reagents and Conditions:
Sulfonating Agents: Sulfur trioxide-pyridine complex, chlorosulfonic acid.
Hydrolysis Conditions: Enzymatic hydrolysis using this compound sulfohydrolase.
Major Products Formed:
D-Glucosamine and Sulfate: Resulting from hydrolysis.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heparin and Heparan Sulfate: N-Sulfoglucosamine is used as an intermediate in the synthesis of heparin and heparan sulfate, which are important anticoagulant drugs.
Biology:
Cell Growth and Differentiation: Glycosaminoglycans containing this compound play a role in regulating cell growth and differentiation.
Medicine:
Anticoagulation: Heparin, which contains this compound, is widely used as an anticoagulant in clinical settings.
Industry:
Pharmaceutical Production: this compound is used in the production of heparin and other glycosaminoglycans for pharmaceutical applications.
Mécanisme D'action
Enzymatic Hydrolysis:
Catalytic Process: N-Sulfoglucosamine sulfohydrolase catalyzes the hydrolysis of this compound, resulting in the cleavage of the sulfur-nitrogen bond and the formation of D-glucosamine and sulfate.
Active Site and Catalytic Residues: The enzyme’s active site contains a formylglycine residue, which is crucial for the catalytic process.
Comparaison Avec Des Composés Similaires
N-Sulfo-D-Glucosamine: A similar compound formed by sulfating the amino group of D-glucosamine.
2-N,6-O-Disulfo-D-Glucosamine: Another sulfated derivative of glucosamine.
Uniqueness:
Propriétés
Numéro CAS |
4607-22-1 |
|---|---|
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Key on ui other cas no. |
22487-35-0 |
Synonymes |
2-sulfamino-2-deoxyglucopyranose glucosamine 2-sulfate glucosamine 2-sulfate, (D)-isomer glucosamine 2-sulfate, potassium salt, (D)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)


![(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1206798.png)


![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)


